molecular formula C53H72N2O12+2 B1209417 Cisatracurium CAS No. 96946-41-7

Cisatracurium

Cat. No. B1209417
CAS RN: 96946-41-7
M. Wt: 929.1 g/mol
InChI Key: YXSLJKQTIDHPOT-LJCJQEJUSA-N
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Description

Cisatracurium is a diester that is the (1R,1'R,2R,2'R)-diastereoisomer of atracurium, a quaternary ammonium ion consisting of pentane-1,5-diol with both hydroxy functions bearing 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium-2(1H)-yl]propanoyl groups. The active species in the skeletal muscle relaxant cisatracurium besylate. It has a role as a muscle relaxant and a nicotinic antagonist. It is a diester and a quaternary ammonium ion.
CISATRACURIUM, also known as Cisatracurium besilate or Nimbex, is classified as a member of the Benzylisoquinolines. Benzylisoquinolines are organic compounds containing an isoquinoline to which a benzyl group is attached. CISATRACURIUM is considered to be practically insoluble (in water) and basic. Cisatracurium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of cisatracurium is by means of Neuromuscular Nondepolarizing Blockade.
Cisatracurium is a nondepolarizing skeletal muscle relaxant for intravenous administration. Cisatracurium acts on cholinergic receptors, blocking neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine. The neuromuscular block produced by cisatracurium besylate is readily antagonized by anticholinesterase agents once recovery has started. As with other nondepolarizing neuromuscular blocking agents, the more profound the neuromuscular block at the time of reversal, the longer the time required for recovery of neuromuscular function. Compared to other neuromuscular blocking agents, it is intermediate in its onset and duration of action.

Scientific Research Applications

Cisatracurium in Critical Care

Cisatracurium is prevalently used as a neuromuscular blocking agent in intensive care units. Developed primarily for anesthetic purposes, it aims to address challenges associated with previous agents like histamine release and laudanosine accumulation. Being more potent than atracurium, it is administered in smaller quantities and results in less laudanosine in the plasma. Cisatracurium has demonstrated favorable outcomes in various critical care settings, including acute respiratory distress syndrome (ARDS), therapeutic hypothermia, and traumatic brain injury. However, its higher cost and some safety concerns regarding adverse events remain points of discussion (Szakmany & Woodhouse, 2015).

Cisatracurium and Cell Apoptosis

Studies reveal that cisatracurium induces apoptosis in human umbilical vein endothelial cells. It appears to initiate programmed cell death at concentrations found in human plasma after single-bolus injections. The apoptosis pathway is believed to be influenced by oxidative stress caused by acrylate esters, breakdown products of cisatracurium (Rieder et al., 2005).

Altered Pharmacokinetics in Specific Patient Populations

Cisatracurium's pharmacokinetics and pharmacodynamics are significantly altered in patients with congenital heart defects like ventricular and atrial septal defects. These conditions notably reduce the rate of cisatracurium distribution, influencing the onset time and effectiveness of the drug (Wu et al., 2016).

Cisatracurium in Oncological Research

Cisatracurium has shown potential antitumor effects, notably in ovarian cancer cells. It inhibits cell progression by upregulating tumor suppressor genes like p53 and affecting long intergenic noncoding RNA p21 (lincRNA-p21). This suggests a new research avenue for using cisatracurium in cancer treatment (Zhu et al., 2021).

Autophagic Cell Death and Cisatracurium

Cisatracurium besylate is reported to activate autophagic cell death and cell apoptosis pathways, contributing to cell injury. This effect was observed in various cell types, indicating a broader impact of the drug beyond its primary use as a muscle relaxant (Zhuang et al., 2016).

properties

CAS RN

96946-41-7

Molecular Formula

C53H72N2O12+2

Molecular Weight

929.1 g/mol

IUPAC Name

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1

InChI Key

YXSLJKQTIDHPOT-LJCJQEJUSA-N

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Other CAS RN

96946-41-7

synonyms

51W89
cisatracurium
cisatracurium besilate
cisatracurium besylate
Nimbex

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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